[2,2'-Bithiophene]-5,5'-dicarboxaldehyde

Catalog No.
S778470
CAS No.
32364-72-0
M.F
C10H6O2S2
M. Wt
222.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2,2'-Bithiophene]-5,5'-dicarboxaldehyde

CAS Number

32364-72-0

Product Name

[2,2'-Bithiophene]-5,5'-dicarboxaldehyde

IUPAC Name

5-(5-formylthiophen-2-yl)thiophene-2-carbaldehyde

Molecular Formula

C10H6O2S2

Molecular Weight

222.3 g/mol

InChI

InChI=1S/C10H6O2S2/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H

InChI Key

RXAXZMANGDHIJX-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)C2=CC=C(S2)C=O)C=O

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)C=O)C=O

Organic Synthesis and Material Science

  • Precursor for conjugated polymers: 2,2'-Bithiophene-5,5'-dicarboxaldehyde can be used as a starting material for the synthesis of conjugated polymers, which are materials with alternating single and double bonds that exhibit interesting electrical and optical properties. These polymers have potential applications in organic photovoltaics, organic light-emitting diodes (OLEDs), and field-effect transistors [].
  • Building block for functional molecules: The presence of two aldehyde functionalities allows for further chemical modifications, enabling the attachment of various functional groups to the molecule. This versatility makes 2,2'-Bithiophene-5,5'-dicarboxaldehyde a valuable building block for designing and synthesizing molecules with specific properties for diverse applications in material science [].

Medicinal Chemistry and Drug Discovery

  • Development of potential therapeutic agents: Studies have explored the potential of 2,2'-Bithiophene-5,5'-dicarboxaldehyde derivatives as therapeutic agents for various diseases. For example, some derivatives have shown promising anti-cancer and anti-inflammatory activities in initial studies [, ]. However, further research is needed to fully understand their potential and limitations for clinical use.

[2,2'-Bithiophene]-5,5'-dicarboxaldehyde is an organic compound classified under bithiophenes, which are heterocyclic compounds consisting of two thiophene rings linked by a single bond. This compound features two formyl groups (-CHO) at the 5 and 5' positions of the bithiophene structure, giving it unique chemical properties and reactivity. The molecular formula for [2,2'-Bithiophene]-5,5'-dicarboxaldehyde is C10H6O2S2, and it has a molecular weight of approximately 226.28 g/mol .

  • Skin and eye irritation: [2,2'-Bithiophene]-5,5'-dicarboxaldehyde can cause skin and eye irritation. Safety precautions like wearing gloves, eye protection, and working in a well-ventilated fume hood are recommended when handling this compound [].
  • Specific data on toxicity, flammability, or reactivity is not readily available. It is advisable to consult the safety data sheet (SDS) for this compound before handling it in a laboratory setting.

  • Oxidation: The formyl groups can be oxidized to carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents .

Research indicates that [2,2'-Bithiophene]-5,5'-dicarboxaldehyde exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties. Its mechanism of action involves electron transport capabilities due to the presence of π-electrons in its structure, making it a candidate for further exploration in medicinal chemistry .

The synthesis of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde typically involves the following methods:

  • Vilsmeier-Haack Reaction: This method utilizes a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to achieve formylation at the desired positions on the bithiophene core. The reaction is generally performed under mild conditions at room temperature.
  • Industrial Production: For large-scale synthesis, optimized conditions using continuous flow reactors are employed to enhance yield and purity. Automation in production processes can significantly improve efficiency .

[2,2'-Bithiophene]-5,5'-dicarboxaldehyde has diverse applications across various fields:

  • Organic Electronics: It serves as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Pharmaceutical Development: The compound is explored as a precursor for developing new pharmaceutical agents.
  • Photocatalysis: It has been used in creating metal-free organic dyes for photocatalytic hydrogen production .

Studies on the interactions of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde have shown its potential in photocatalytic applications. Environmental factors such as light exposure significantly influence its efficacy and stability during reactions. This characteristic is critical when considering its use in energy-related applications, particularly in hydrogen generation processes .

Several compounds share structural similarities with [2,2'-Bithiophene]-5,5'-dicarboxaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,2'-Bithiophene-5,5'-dicarboxylic acidC10H8O4S2Contains carboxylic acid groups instead of aldehydes
3,3'-Bithiophene-4,4'-dicarboxaldehydeC10H6O4S2Different substitution pattern on thiophene rings
3-(Formylthio)-thiopheneC8H6OSA simpler structure with only one thiophene ring

Uniqueness

The uniqueness of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde lies in its dual formyl groups positioned symmetrically on the bithiophene framework. This configuration enhances its reactivity and suitability for applications in organic electronics and photocatalysis compared to other similar compounds that may lack such functionalization or exhibit different substitution patterns .

[2,2'-Bithiophene]-5,5'-dicarboxaldehyde (CAS: 32364-72-0) is a bithiophene derivative with two aldehyde functional groups at the 5 and 5' positions of its aromatic backbone. This compound has garnered significant attention in materials science and organic electronics due to its electron-rich conjugated system, which facilitates charge transport and light absorption. Its structural versatility enables applications in organic semiconductors, photovoltaic devices, and conductive polymers. The symmetrical placement of aldehyde groups allows precise functionalization, making it a critical precursor for synthesizing π-conjugated polymers and small molecules.

Structural Characteristics

The molecule consists of two thiophene rings connected by a single bond, with aldehyde groups (-CHO) at the 5 and 5' positions. Key structural features include:

  • Conjugation: The planar bithiophene backbone enables extended π-electron delocalization, enhancing electronic properties.
  • Bond angles: X-ray crystallography reveals coplanar thiophene rings with a dihedral angle of 0°, optimizing conjugation.
  • Functional groups: The aldehydes act as reactive sites for condensation, polymerization, and cross-coupling reactions.

A comparative analysis of related compounds is shown below:

CompoundMolecular FormulaKey Functional GroupsApplications
[2,2'-Bithiophene]-5,5'-dicarboxaldehydeC₁₀H₆O₂S₂AldehydesOrganic semiconductors, photovoltaics
2,2'-Bithiophene-5,5'-dicarboxylic acidC₁₀H₈O₄S₂Carboxylic acidsCoordination polymers, sensors
3,3'-Bithiophene-4,4'-dicarboxaldehydeC₁₀H₆O₄S₂AldehydesAsymmetric conjugation studies

Chemical Identifiers and Nomenclature

Systematic IUPAC Name: 5-(5-formylthiophen-2-yl)thiophene-2-carbaldehyde.
Key Identifiers:

  • CAS Registry Number: 32364-72-0.
  • Molecular Formula: C₁₀H₆O₂S₂.
  • Molecular Weight: 222.28 g/mol.
  • SMILES Notation: C1=C(SC(=C1)C2=CC=C(S2)C=O)C=O.
  • InChI Key: RXAXZMANGDHIJX-UHFFFAOYSA-N.

Historical Development

The compound’s synthesis evolved alongside advancements in cross-coupling chemistry. Early methods relied on Ullmann coupling of halogenated thiophenes, but yields were limited by side reactions. The advent of Suzuki-Miyaura coupling in the 1990s enabled efficient bithiophene formation using palladium catalysts. A breakthrough occurred in 2015 with the development of a modular synthesis route starting from 3,3',5,5'-tetrabromo-2,2'-bithiophene, which allowed regioselective introduction of aldehyde groups via Vilsmeier-Haack formylation. Recent work has optimized one-pot double Suzuki couplings to streamline production.

Milestones in Synthesis:

YearDevelopmentSignificance
1979Suzuki coupling methodology establishedEnabled efficient C-C bond formation
2007Regioselective double Suzuki couplingsImproved yield and selectivity
2015Modular synthesis from tetrabromobithiopheneScalable production

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

[2,2'-Bithiophene]-5,5'-dicarboxaldehyde

Dates

Modify: 2023-08-15

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